2-bromo-6-chloro-3-methanesulfonylpyridine
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Overview
Description
2-Bromo-6-chloro-3-methanesulfonylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrClNO2S It is characterized by the presence of bromine, chlorine, and methanesulfonyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-chloro-3-methanesulfonylpyridine typically involves the bromination and chlorination of a pyridine derivative, followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 2-chloro-6-methylpyridine with bromine to form 2-bromo-6-chloro-3-methylpyridine. This intermediate is then treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-3-methanesulfonylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine can yield 2-amino-6-chloro-3-methanesulfonylpyridine, while a Suzuki-Miyaura coupling reaction can produce biaryl derivatives.
Scientific Research Applications
2-Bromo-6-chloro-3-methanesulfonylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of functional materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-bromo-6-chloro-3-methanesulfonylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the methanesulfonyl group can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chloro-3-methylpyridine
- 2-Chloro-6-bromopyridine
- 2-Bromo-6-chlorobenzaldehyde
Uniqueness
2-Bromo-6-chloro-3-methanesulfonylpyridine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity, making it valuable in various applications .
Properties
IUPAC Name |
2-bromo-6-chloro-3-methylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-12(10,11)4-2-3-5(8)9-6(4)7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHCSJNDCJTCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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